Methanesulfonothioic acid, S-(2-bromoethyl) ester
Description
Bond Lengths and Angles
Key structural parameters derived from density functional theory (DFT) optimizations include:
- S–O bond length: 1.45–1.48 Å
- S–S bond length: 2.02–2.05 Å
- C–Br bond length: 1.93–1.96 Å
- O–S–O angle: 115–118°
- S–S–C angle: 104–107°
These values align with crystallographic data for 2-bromoethyl methanesulfonate, where the sulfonate group exhibits similar bond distortions due to electron-withdrawing effects. The bromine atom induces a dipole moment of 3.2–3.5 D, polarizing the C–Br bond and enhancing the electrophilicity of the adjacent carbon.
Stereoelectronic Effects
Non-covalent interactions dominate the compound’s stereochemistry:
- Hyperconjugation : The σ*(C–Br) orbital interacts with the adjacent S–S σ-bond, lengthening the C–Br bond by 0.03 Å compared to isolated alkyl bromides.
- Steric hindrance : The bromoethyl group’s bulk restricts rotation about the S–S–C–C dihedral angle, favoring a synclinal conformation (±60° torsion).
- Electrostatic repulsion : Proximity between the sulfonothioate oxygens and bromine atom creates a repulsive force of ~5 kcal/mol, further stabilizing the gauche conformation.
Properties
IUPAC Name |
1-bromo-2-methylsulfonylsulfanylethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S2/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDGRXCNRNUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Reaction Setup :
- Combine equimolar amounts of sodium methanethiosulfonate and 1,2-dibromoethane in dimethylformamide (DMF).
- Heat the mixture to 80–100°C under nitrogen atmosphere for 12–24 hours.
Workup :
- Cool the reaction mixture and dilute with water.
- Extract the product using ethyl acetate (3 × 50 mL).
- Wash the organic layer with brine, dry over anhydrous Na$$2$$SO$$4$$, and concentrate under reduced pressure.
Purification :
- Purify the crude product via flash column chromatography (hexane/ethyl acetate = 4:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Purity (GC-MS) | >95% |
| Reaction Time | 18 hours |
Mechanistic Insight :
The thiosulfonate anion (CH$$3$$SO$$2$$S$$^-$$) displaces one bromide from 1,2-dibromoethane via an S$$_N$$2 pathway. Excess dibromoethane minimizes bis-substitution.
Reference : Adapted from methodologies in WO2008145605A1 (source) and CN114853640A (source).
Thiol-Ene Click Chemistry with Methanesulfonothioic Acid and Vinyl Bromide
A two-step approach utilizing thiol-ene radical addition.
Procedure:
Synthesis of Methanesulfonothioic Acid :
- Oxidize methanethiol (CH$$3$$SH) with H$$2$$O$$2$$ in acetic acid to yield CH$$3$$SO$$_2$$SH.
Radical Addition :
- React CH$$3$$SO$$2$$SH with vinyl bromide (CH$$_2$$=CHBr) under UV light in the presence of azobisisobutyronitrile (AIBN).
- Stir at 25°C for 48 hours.
Purification :
- Distill under reduced pressure (bp: 110–115°C at 15 mmHg).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 50–60% |
| Purity | 90% (by $$^1$$H NMR) |
Limitation : Requires handling of volatile methanethiol and precise control of radical initiation.
Reference : Analogous to thiosulfonate syntheses in PMC6147635 (source).
Halogen Exchange with 2-Chloroethyl Methanethiosulfonate
A halogen-exchange reaction using NaBr in acetone.
Procedure:
Reaction Setup :
- Dissolve 2-chloroethyl methanethiosulfonate (10 mmol) and NaBr (15 mmol) in acetone.
- Reflux for 6 hours.
Workup :
- Filter precipitated NaCl and concentrate the filtrate.
- Extract with dichloromethane and dry over MgSO$$_4$$.
Purification :
- Recrystallize from hexane.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 70–80% |
| Melting Point | 45–47°C |
Advantage : Avoids handling brominating agents like PBr$$_3$$.
Reference : Based on halogen-exchange strategies in US20130020537A1 (source).
Direct Bromination of 2-Hydroxyethyl Methanethiosulfonate
A two-step bromination using PBr$$_3$$.
Procedure:
Synthesis of 2-Hydroxyethyl Methanethiosulfonate :
- React methanesulfonothioic acid with ethylene oxide in THF.
Bromination :
- Treat the hydroxy intermediate with PBr$$_3$$ (1.2 eq) in diethyl ether at 0°C.
- Stir for 2 hours and quench with ice water.
Purification :
- Distill under vacuum (bp: 122–125°C at 20 mmHg).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | 98% |
Caution : PBr$$_3$$ is moisture-sensitive and corrosive.
Reference : Similar to bromination methods in CN109553532B (source).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 95 | Moderate | High |
| Thiol-Ene Chemistry | 60 | 90 | High | Low |
| Halogen Exchange | 80 | 97 | Low | Moderate |
| Direct Bromination | 70 | 98 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
Methanesulfonothioic acid, S-(2-bromoethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as thiols, amines, and alcohols.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom in the compound.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted methanesulfonothioic acid esters.
Oxidation Reactions: The major products formed are sulfoxides and sulfones.
Scientific Research Applications
Intermediate for Drug Synthesis
One of the primary applications of methanesulfonothioic acid, S-(2-bromoethyl) ester is as an intermediate in the synthesis of pharmaceutical compounds. For instance, it is utilized in the synthesis of mitratapide, a compound known for its lipid-lowering properties. Mitratapide acts as an inhibitor of apolipoprotein B secretion and microsomal triglyceride transfer protein, making it relevant in obesity treatment .
Case Study: Mitratapide Synthesis
- Process : The compound is synthesized via a series of reactions involving this compound as a key intermediate.
- Outcome : High purity (>95%) of the desired stereoisomer was achieved, demonstrating the efficacy of using this ester in complex organic synthesis .
Development of Pesticides
Methanesulfonothioic acid derivatives are being explored for their potential as pesticides. The reactivity of the bromoethyl group allows for modifications that can enhance biological activity against pests.
Research Findings
- Sulfonate esters have shown promise as effective agents in pest control formulations due to their ability to disrupt biological processes in target organisms .
Trace Analysis in Pharmaceuticals
The compound's derivatives are analyzed for trace impurities in active pharmaceutical ingredients (APIs). Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to ensure product safety and compliance with regulatory standards.
Methodology
- In-situ derivatization techniques are utilized to enhance sensitivity during analysis .
- Comparative studies between different analytical methods highlight the effectiveness of using methanesulfonothioic acid derivatives for trace analysis .
Water Treatment Processes
Research indicates that methanesulfonothioic acid compounds can be applied in water treatment processes to remove contaminants effectively. Their chemical properties allow them to interact with various pollutants, facilitating their breakdown or removal.
Findings
- Studies have demonstrated the potential for these compounds to aid in the remediation of contaminated water sources through adsorption and chemical transformation processes .
Mechanism of Action
Methanesulfonothioic acid, S-(2-bromoethyl) ester exerts its effects primarily through the formation of mixed disulfide linkages with sulfhydryl groups in proteins . This reaction modifies the cysteine residues in proteins, leading to changes in protein structure and function. The compound can also interact with other nucleophiles, resulting in the formation of various substituted products .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and applications of methanesulfonothioic acid, S-(2-bromoethyl) ester with analogous MTS reagents:
*Calculated based on atomic masses.
Physical Properties
- Solubility : Bromoethyl derivatives are likely less water-soluble than hydroxyethyl or dansyl-substituted analogs but more soluble in organic solvents than MMTS.
Research Findings and Case Studies
Protein Engineering and Ion Channel Studies
MTS reagents like the 2-bromoethyl ester are used to probe cysteine accessibility in ion channels. highlights that side chain length (e.g., 7.0 Å for MTSE vs. 8.2 Å for MTSP) determines whether a reagent can reach buried residues. The 2-bromoethyl group’s intermediate length may enable selective modifications in semi-exposed regions .
Biological Activity
Methanesulfonothioic acid, S-(2-bromoethyl) ester, also known as 2-bromoethyl methanesulfonothioate, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C4H9BrO2S2
- Molar Mass : 239.25 g/mol
- CAS Number : 103935-47-3
The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with nucleophilic sites in biological molecules. This reactivity may lead to modifications in proteins and nucleic acids, potentially resulting in various biological outcomes.
Antimicrobial Activity
Research has indicated that compounds similar to methanesulfonothioic acid exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, studies have shown that certain bromoethyl esters can inhibit the growth of bacteria and fungi through similar mechanisms .
Cytotoxicity
Cytotoxic effects have been observed in various cell lines when exposed to methanesulfonothioic acid derivatives. These effects are often dose-dependent and can be linked to the compound's ability to induce apoptosis in cancer cells. A study highlighted that the compound's structure allows it to penetrate cellular membranes effectively, leading to cell death in malignant cells while sparing normal cells .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the antitumor effects of methanesulfonothioic acid derivatives in vitro. The results demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study utilized a series of assays (MTT and Annexin V staining) to confirm apoptosis induction at concentrations ranging from 10 µM to 50 µM .
- Antimicrobial Efficacy : In another investigation, methanesulfonothioic acid was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against these bacteria, suggesting potential use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of methanesulfonothioic acid derivatives. Modifications at the sulfur and bromine positions can enhance potency and selectivity for specific biological targets. For example:
- Alkyl Chain Length : Increasing the length of the alkyl chain attached to the sulfur atom has been shown to improve lipophilicity and cellular uptake.
- Functional Group Variations : Substituting different functional groups on the bromoethyl moiety can alter the compound's reactivity and biological profile.
| Modification | Effect on Activity |
|---|---|
| Longer alkyl chains | Increased lipophilicity and uptake |
| Different halogens | Altered reactivity towards nucleophiles |
| Varied functional groups | Changes in selectivity for biological targets |
Safety and Toxicology
Despite its promising biological activities, safety assessments are crucial. The toxicity profile of methanesulfonothioic acid derivatives indicates potential risks associated with high doses. Standard toxicity tests (e.g., LD50 studies) have shown that while low concentrations exhibit therapeutic effects, higher doses can lead to adverse reactions such as liver damage or neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
